molecular formula C14H23NO3 B583262 1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline CAS No. 1421283-57-9

1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline

Cat. No.: B583262
CAS No.: 1421283-57-9
M. Wt: 253.342
InChI Key: FNDUAIAJNMDGCJ-NEPJUHHUSA-N
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Description

1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a cyclohexyl group and a propionyl group attached to a pyrrolidine ring, makes it an interesting subject for research and application.

Scientific Research Applications

1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its chiral nature makes it useful for studying enzyme interactions and protein binding.

    Medicine: It has potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline typically involves several steps, including the formation of the pyrrolidine ring and the introduction of the cyclohexyl and propionyl groups. One common method involves the use of chiral catalysts to ensure the correct stereochemistry. The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chiral pyrrolidine derivatives and cyclohexyl-containing molecules. Examples are (2S,4R)-4-Cyclohexyl-1-propionylpyrrolidine-2-carboxylic acid and (2S,4S)-4-Cyclohexyl-1-acetylpyrrolidine-2-carboxylic acid.

Uniqueness

What sets 1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline apart is its specific stereochemistry and the combination of functional groups. This unique structure allows for distinct interactions with molecular targets, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(2S,4S)-4-cyclohexyl-1-propanoylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-2-13(16)15-9-11(8-12(15)14(17)18)10-6-4-3-5-7-10/h10-12H,2-9H2,1H3,(H,17,18)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDUAIAJNMDGCJ-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CC(CC1C(=O)O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1C[C@@H](C[C@H]1C(=O)O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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